

# Spectroscopic data for Tanshindiol B characterization (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tanshindiol B	
Cat. No.:	B3030842	Get Quote

## Characterization of Tanshindiol B: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Tanshindiol B**, a bioactive diterpenoid isolated from Salvia miltiorrhiza. The information presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, serves as a crucial resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

#### **Spectroscopic Data**

The structural elucidation of **Tanshindiol B** is confirmed through the analysis of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (±)-**Tanshindiol B** 



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	7.27	d	8.4
2	6.87	d	8.4
4	4.49	t	8.8
6α	1.86	m	
6β	2.84	ddd	13.2, 8.8, 4.0
7α	1.70	m	
7β	2.05	m	
9	4.63	d	4.8
11	4.89	d	4.8
15	3.52	m	
16	1.25	d	6.0
17	1.22	d	6.0
18	1.24	s	
19	1.10	s	-
ОН	5.34	s	-
ОН	5.08	S	-

Spectra for (±)-**Tanshindiol B** were obtained from the supplementary information of its total synthesis reported in Organic & Biomolecular Chemistry.[1][2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (±)-**Tanshindiol B** 



Position	Chemical Shift (δ, ppm)
1	124.9
2	117.4
3	145.8
4	128.5
4a	126.8
5	29.1
6	19.1
7	34.8
8	134.7
9	122.9
10a	38.3
10b	149.8
11	77.2
12	70.0
13	179.8
14	181.7
15	31.8
16	21.0
17	20.6

Spectra for (±)-**Tanshindiol B** were obtained from the supplementary information of its total synthesis reported in Organic & Biomolecular Chemistry.[1][2]

Table 3: Mass Spectrometry Data for **Tanshindiol B** 



lon	Formula	Calculated m/z
[M+H]+	C18H17O5 <sup>+</sup>	313.1076
[M+Na]+	C18H16O5Na+	335.0895

Note: Experimental mass spectrometry data for **Tanshindiol B** was not explicitly found in the searched literature. The presented data is the calculated exact mass for the protonated and sodiated molecules based on its chemical formula (C<sub>18</sub>H<sub>16</sub>O<sub>5</sub>).

### **Experimental Protocols**

The following sections detail the generalized methodologies for acquiring the NMR and MS data for tanshinone-related compounds, based on common laboratory practices.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of purified Tanshindiol B is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
   Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz.
- ¹H NMR Acquisition:
  - Pulse Program: A standard single-pulse sequence (e.g., zg30) is used.
  - Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:



- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
- Data Processing: The Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak or TMS.

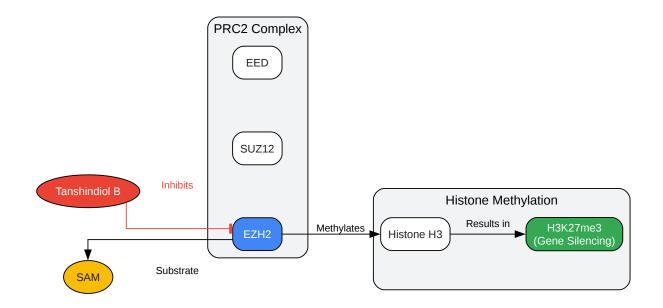
#### **Mass Spectrometry (MS)**

- Sample Preparation: A dilute solution of **Tanshindiol B** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: High-resolution mass spectra are typically obtained using a liquid chromatography-mass spectrometry (LC-MS) system, often a UPLC system coupled to a time-of-flight (TOF) or Orbitrap mass analyzer with an electrospray ionization (ESI) source.
- LC-MS/MS Analysis:
  - Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution, commonly using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
  - Mass Spectrometry: The mass spectrometer is operated in positive ion mode. A full scan
    MS is acquired over a mass range of approximately m/z 100-1000. For structural
    confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the
    precursor ion of interest (e.g., m/z 313.1) and subjecting it to collision-induced dissociation
    (CID) to generate fragment ions.
- Data Analysis: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and analyze the fragmentation pattern.



#### **Signaling Pathway Visualization**

**Tanshindiol B** has been identified as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[3][4][5][6][7] The following diagram illustrates the inhibitory effect of **Tanshindiol B** on the EZH2 signaling pathway.



Click to download full resolution via product page

Inhibition of EZH2 by **Tanshindiol B**.

The diagram above illustrates that **Tanshindiol B** inhibits the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate histone H3 at lysine 27 (H3K27), leading to the formation of H3K27me3, a mark associated with gene silencing. By inhibiting EZH2, **Tanshindiol B** prevents this methylation event, thereby modulating gene expression.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Total synthesis of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) ChEMBL [ebi.ac.uk]
- 4. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring anti-cancer agents targeting EZH2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Spectroscopic data for Tanshindiol B characterization (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030842#spectroscopic-data-for-tanshindiol-b-characterization-nmr-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com